[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol
Overview
Description
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol is a chemical compound that features a piperidine ring substituted with a difluorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol typically involves the reaction of 3,4-difluorobenzyl chloride with piperidin-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential pharmacological activities. It can serve as a lead compound for the development of new drugs targeting specific biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets in biological systems. The difluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the piperidine ring can modulate its pharmacokinetic properties. The hydroxymethyl group may also play a role in the compound’s overall activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)piperidin-4-one: This compound shares the difluorophenyl and piperidine moieties but lacks the hydroxymethyl group.
4-Hydroxypiperidine: This compound features a hydroxyl group on the piperidine ring but lacks the difluorophenyl group.
1-Benzyl-4-piperidone: This compound contains a benzyl group instead of a difluorophenyl group and a ketone instead of a hydroxymethyl group.
Uniqueness
[1-[(3,4-Difluorophenyl)methyl]piperidin-2-yl]methanol is unique due to the presence of both the difluorophenyl and hydroxymethyl groups, which can impart distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
[1-[(3,4-difluorophenyl)methyl]piperidin-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-5-4-10(7-13(12)15)8-16-6-2-1-3-11(16)9-17/h4-5,7,11,17H,1-3,6,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSGXJCNXSNFMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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